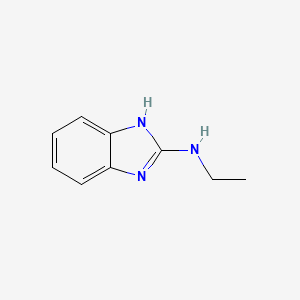

N-ethyl-1H-1,3-benzimidazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-ethyl-1H-1,3-benzimidazol-2-amine” is a compound that belongs to the benzimidazole class . Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .

Molecular Structure Analysis

The molecular formula of “N-ethyl-1H-1,3-benzimidazol-2-amine” is C9H11N3 . The average mass is 161.204 Da and the monoisotopic mass is 161.095291 Da .

Chemical Reactions Analysis

Benzimidazole compounds have shown promising applications in biological and clinical studies . They possess many pharmacological properties extensively explored with a potent inhibitor of various enzymes involved in a wide range of therapeutic uses .

Physical And Chemical Properties Analysis

The density of “N-ethyl-1H-1,3-benzimidazol-2-amine” is 1.2±0.1 g/cm3. It has a boiling point of 340.1±25.0 °C at 760 mmHg. The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C and an enthalpy of vaporization of 58.4±3.0 kJ/mol .

Scientific Research Applications

- Benzimidazoles, including N-ethyl-1H-1,3-benzimidazol-2-amine, have shown promise as antimicrobial agents. For instance, a novel series of 2-substituted benzimidazole derivatives demonstrated antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, Klebsiella pneumoniae, and Escherichia coli. Additionally, some benzimidazoles exhibit antifungal activity against Candida albicans and Aspergillus niger .

- Researchers have synthesized functionalized benzimidazole derivatives with antioxidant properties. For example, N’-[(2-chloro-5-nitrophenyl)methylidene]-2-[2-[1-(4-chlorophenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl]acetohydrazide exhibited significant antioxidant activity. These compounds may play a role in oxidative stress management .

Antimicrobial Activity

Antioxidant Activity

Mechanism of Action

Target of Action

The primary targets of N-ethyl-1H-1,3-benzimidazol-2-amine Benzimidazole derivatives, which include n-ethyl-1h-1,3-benzimidazol-2-amine, are known to interact with a wide range of biological targets due to their structural similarity to naturally occurring nucleotides .

Mode of Action

The exact mode of action of N-ethyl-1H-1,3-benzimidazol-2-amine Benzimidazole derivatives are known to exhibit a broad range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . These activities suggest that N-ethyl-1H-1,3-benzimidazol-2-amine may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

The specific biochemical pathways affected by N-ethyl-1H-1,3-benzimidazol-2-amine Given the wide range of biological activities exhibited by benzimidazole derivatives, it is likely that n-ethyl-1h-1,3-benzimidazol-2-amine affects multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of N-ethyl-1H-1,3-benzimidazol-2-amine The benzimidazole core is a common feature in many drugs, suggesting that n-ethyl-1h-1,3-benzimidazol-2-amine may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of N-ethyl-1H-1,3-benzimidazol-2-amine Benzimidazole derivatives are known to exhibit a broad range of biological activities, suggesting that n-ethyl-1h-1,3-benzimidazol-2-amine may have diverse molecular and cellular effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-ethyl-1H-1,3-benzimidazol-2-amine The stability and efficacy of many drugs can be influenced by factors such as temperature, ph, and the presence of other substances .

Future Directions

Benzimidazole compounds have been found to have a wide range of pharmacological applications, making them a moiety of choice for future drug development . Their excellent properties, like increased stability, bioavailability, and significant biological activity, have increased interest in these compounds .

properties

IUPAC Name |

N-ethyl-1H-benzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-2-10-9-11-7-5-3-4-6-8(7)12-9/h3-6H,2H2,1H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKRGCMCKQWDHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-1H-1,3-benzimidazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl [(1-nitro-2-naphthyl)oxy]acetate](/img/structure/B2619626.png)

![N-benzyl-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2619632.png)

![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2619637.png)

![(3Z)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2619643.png)

![3-(3-Fluorophenoxymethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2619644.png)

![Tert-butyl 1,4-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B2619645.png)